1-(6-Amino-5-methylpyridin-3-yl)propan-1-one
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Overview
Description
1-(6-Amino-5-methylpyridin-3-yl)propan-1-one is an organic compound with the molecular formula C9H12N2O It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Amino-5-methylpyridin-3-yl)propan-1-one typically involves the reaction of 6-amino-5-methylpyridine with propanone under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, which allow for better control over reaction parameters and scalability .
Chemical Reactions Analysis
Types of Reactions
1-(6-Amino-5-methylpyridin-3-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or other nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
1-(6-Amino-5-methylpyridin-3-yl)propan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of various chemicals and materials
Mechanism of Action
The mechanism of action of 1-(6-Amino-5-methylpyridin-3-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The amino group allows it to form hydrogen bonds and interact with enzymes or receptors, influencing biological processes. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-Amino-5-methyl-2-hydroxypyridine: Similar in structure but with a hydroxyl group instead of a ketone.
2-Methyl-3-(pyrrolidin-1-yl)propan-1-amine: Contains a pyrrolidine ring instead of a pyridine ring
Uniqueness
1-(6-Amino-5-methylpyridin-3-yl)propan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C9H12N2O |
---|---|
Molecular Weight |
164.20 g/mol |
IUPAC Name |
1-(6-amino-5-methylpyridin-3-yl)propan-1-one |
InChI |
InChI=1S/C9H12N2O/c1-3-8(12)7-4-6(2)9(10)11-5-7/h4-5H,3H2,1-2H3,(H2,10,11) |
InChI Key |
XULALCNEPVXMSY-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=CN=C(C(=C1)C)N |
Origin of Product |
United States |
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